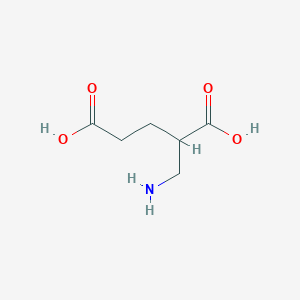

2-(Aminomethyl)pentanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

13734-58-2 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-(aminomethyl)pentanedioic acid |

InChI |

InChI=1S/C6H11NO4/c7-3-4(6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |

InChI Key |

LFKXMUNHFXEROA-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(CN)C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(CN)C(=O)O |

Synonyms |

Pentanedioic acid, 2-(aminomethyl)- |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Production

Strategies for Chiral Synthesis of 2-(Aminomethyl)pentanedioic Acid and its Analogues

The creation of enantiomerically pure this compound and its derivatives relies on several key asymmetric synthesis strategies. These methods aim to control the formation of the chiral center, leading to a high excess of one enantiomer over the other.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including amino acids. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of this compound analogues, such as 2-substituted glutarates, rhodium-catalyzed asymmetric hydrogenation has shown promise. For instance, the hydrogenation of dimethyl 2-methyleneglutarate (B1258928) using a chiral ferrocene-based monodentate phosphoramidite (B1245037) ligand (FAPhos) with a Rh(I) precursor can achieve high enantioselectivity. doi.org While this specific example focuses on a methyl substituent, the principle can be extended to substrates that would lead to the aminomethyl group after further transformations.

Another approach involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral auxiliary. These complexes can undergo diastereoselective alkylation, and subsequent hydrolysis can yield the desired α-substituted amino acid. This method offers a pathway to various tailor-made amino acids. mdpi.com

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh(I) / FAPhos | Dimethyl 2-methyleneglutarate | Chiral 2-methylglutarate | >90% | doi.org |

| Chiral Ni(II)-Schiff Base | Glycine derivative | α-substituted amino acid | High | mdpi.com |

Table 1: Examples of Asymmetric Catalysis for the Synthesis of 2-Substituted Pentanedioic Acid Analogues

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a highly effective method for separating racemic mixtures of chiral compounds. This technique leverages the stereoselectivity of enzymes, which preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For amino acids and their derivatives, lipases and amidases are commonly employed.

A chemo-enzymatic strategy has been successfully used to synthesize analogues of 2-aminopentanedioic acid. nih.gov This often involves the enzymatic resolution of a racemic intermediate. For example, a racemic alcohol can be kinetically resolved using an enzyme like Candida antarctica lipase (B570770) B (CALB), which selectively acylates one enantiomer. researchgate.net The resulting mixture of the acylated enantiomer and the unreacted enantiomeric alcohol can then be separated. This principle can be applied to a precursor of this compound containing a hydroxyl group that can be later converted to the aminomethyl group.

Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. This has been applied to the synthesis of chiral amines and alcohols. mdpi.com

| Enzyme | Reaction Type | Substrate | Outcome | Reference |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | Racemic alcohols | Separation of enantiomers | researchgate.net |

| Various Lipases | Double Kinetic Resolution | Racemic amines and alcohols | Four enantiopure compounds | mdpi.com |

| Amidase | Kinetic Resolution | Racemic amides | Enantiopure acid and remaining amide | google.com |

Table 2: Enzymatic Resolution Strategies Applicable to Chiral Amino Acid Synthesis

Stereocontrolled Strecker Synthesis and Variants

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile. nih.govwikipedia.orgmasterorganicchemistry.com To achieve enantioselectivity, chiral auxiliaries or catalysts can be employed in what is known as an asymmetric Strecker reaction.

One diastereoselective Strecker reaction utilizes (R)-phenylglycine amide as a chiral auxiliary. The reaction of an aldehyde with this chiral amine and a cyanide source leads to the formation of diastereomeric α-amino nitriles. Through a process of crystallization-induced asymmetric transformation, one diastereomer can be selectively precipitated, leading to high diastereomeric excess. nih.govrug.nl Subsequent removal of the chiral auxiliary and hydrolysis of the nitrile affords the enantiomerically enriched α-amino acid. While not specifically documented for this compound, the corresponding aldehyde precursor could theoretically be used in this methodology.

The development of catalytic asymmetric Strecker reactions is an active area of research, with various chiral catalysts being explored to directly generate enantiomerically enriched α-aminonitriles from achiral starting materials. nih.gov

| Chiral Control | Key Reagent/Catalyst | Intermediate | Product Feature | Reference |

| Chiral Auxiliary | (R)-Phenylglycine amide | Diastereomeric α-aminonitriles | High diastereomeric ratio via crystallization | nih.govrug.nl |

| Chiral Catalyst | Zirconium-based catalyst | Enantiomerically enriched α-aminonitriles | Direct catalytic asymmetric synthesis | nih.gov |

Table 3: Stereocontrolled Strecker Synthesis Approaches

Derivatization and Functionalization Pathways

The modification of this compound and its analogues is crucial for creating tools for biological studies and for developing new therapeutic agents. These modifications can involve the introduction of various chemical groups or alterations to the core structure of the molecule.

Introduction of Diverse Chemical Moieties for Biological Probing

To study the biological targets and mechanisms of action of this compound, it is often necessary to attach reporter groups such as radioactive isotopes or fluorescent probes.

Radiolabeling: The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), allows for in vivo imaging using Positron Emission Tomography (PET). The synthesis of [¹⁸F]-labeled amino acid analogues often involves a multi-step process, starting from a suitable precursor that can undergo nucleophilic fluorination. nih.govnih.gov For example, a precursor with a good leaving group (e.g., tosylate) can be reacted with [¹⁸F]fluoride to introduce the radioisotope.

Fluorescent Probes: Fluorescent tags can be attached to this compound to enable its visualization in biological systems using fluorescence microscopy. This typically involves the reaction of the amino or carboxylic acid groups of the molecule with a reactive fluorescent dye. For instance, a fluorescent probe with a succinimidyl ester group can react with the amino group of this compound to form a stable amide linkage. The choice of fluorophore can be tailored for specific applications, with near-infrared (NIR) probes being particularly useful for in vivo imaging due to deeper tissue penetration and lower autofluorescence. nih.gov

| Probe Type | Attachment Strategy | Application | Reference |

| Radiolabel ([¹⁸F]) | Nucleophilic substitution on a precursor | Positron Emission Tomography (PET) Imaging | nih.govnih.gov |

| Fluorescent Dye | Amide bond formation with the amino group | Fluorescence Microscopy, In Vivo Imaging | nih.govresearchgate.net |

Table 4: Strategies for Introducing Biological Probes

Backbone Modifications and Homologation Reactions

Altering the carbon skeleton of this compound can lead to new compounds with modified biological activities and properties.

Backbone Modification: This can involve the substitution of atoms within the backbone of the molecule. For instance, replacing an α-hydrogen with a methyl group can have significant effects on the compound's conformation and biological activity. The incorporation of β-amino acid residues into a peptide backbone has been shown to improve pharmacokinetic properties. nih.gov While this compound is not a peptide, the principle of altering the backbone to modulate properties is relevant.

Homologation Reactions: Homologation refers to the extension of a carbon chain by one or more methylene (B1212753) (-CH₂-) units. The Arndt-Eistert homologation is a classic method for converting a carboxylic acid to its next higher homologue. This has been applied to the synthesis of hydroxyglutamic acid precursors. nih.gov More recent methods allow for the iterative one-carbon homologation of unmodified carboxylic acids under radical conditions. nih.gov This could be applied to one of the carboxylic acid groups of this compound to generate novel analogues with extended side chains.

| Modification | Method | Purpose | Reference |

| Backbone Substitution | Incorporation of β-amino acid residues | Improved pharmacokinetic properties | nih.gov |

| Chain Extension | Arndt-Eistert homologation | Synthesis of higher homologues | nih.gov |

| Chain Extension | Radical-based one-carbon homologation | Access to novel analogues with extended chains | nih.gov |

Table 5: Backbone Modification and Homologation Strategies

Process Optimization and Scalability Studies

The transition from laboratory-scale synthesis to industrial production of this compound requires rigorous process optimization to ensure economic viability, safety, and consistent product quality. Key areas of focus include maximizing yield, minimizing reaction times, utilizing cost-effective and recyclable materials, and ensuring the process is robust and scalable.

Optimization studies for the synthesis of related amino acids and heterocyclic compounds provide a framework for potential strategies applicable to this compound. For instance, in the synthesis of other complex molecules, parameters such as reaction temperature, solvent selection, catalyst loading, and reagent stoichiometry are critical variables that are systematically investigated to enhance process efficiency.

One common strategy involves the optimization of reaction conditions. For example, in the synthesis of (E)-2-methyl-2-pentenoic acid from propanal, the yield of the intermediate aldehyde was maximized by carefully controlling the molar ratio of the base catalyst to the starting material, the reaction temperature, and the reaction time. researchgate.net A similar approach could be applied to the synthesis of this compound, where each step of the synthetic pathway would be individually optimized.

The table below illustrates a hypothetical optimization study for a key step in a potential synthetic route to this compound, drawing parallels from the optimization of similar chemical transformations.

Table 1: Hypothetical Optimization of a Synthetic Step for this compound Precursor

| Entry | Parameter | Variation | Yield (%) | Purity (%) |

| 1 | Temperature | 25°C | 65 | 92 |

| 2 | Temperature | 50°C | 78 | 95 |

| 3 | Temperature | 75°C | 72 | 90 |

| 4 | Catalyst Loading | 1 mol% | 70 | 94 |

| 5 | Catalyst Loading | 2 mol% | 78 | 95 |

| 6 | Catalyst Loading | 5 mol% | 79 | 95 |

| 7 | Solvent | Toluene | 75 | 93 |

| 8 | Solvent | Dichloromethane | 68 | 91 |

| 9 | Solvent | Acetonitrile (B52724) | 82 | 96 |

Furthermore, scalability studies often involve transitioning from batch to continuous flow processes. Flow chemistry offers several advantages for large-scale production, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control. The synthesis of 2-aminomethyl-pyrrolidine, a structurally related compound, involves multiple steps including N-benzylation, reaction with a lower alkyl sulfate, and subsequent reduction, highlighting a multi-step process that could potentially be adapted to a continuous flow system for scalability. google.com

Another critical aspect of scalability is the purification of the final product. For this compound, this would involve developing efficient methods for crystallization and isolation to achieve high purity and the desired physical properties of the active pharmaceutical ingredient (API).

The enantioselective production of this compound is a significant challenge. Strategies for achieving high enantiomeric purity on a large scale include asymmetric synthesis using chiral catalysts or auxiliaries, and the resolution of a racemic mixture. While asymmetric synthesis is often preferred, chiral resolution can be a more practical approach in some industrial settings. This involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. The optimization of this resolution step would involve screening different resolving agents, solvents, and crystallization conditions to maximize the yield and enantiomeric excess of the desired enantiomer.

Metabolic Pathway Integration and Biochemical Fate Research

Involvement in Endogenous Amino Acid Metabolic Cycles

Amino acids are fundamental to numerous physiological processes, serving not only as building blocks for proteins but also as precursors for a wide array of biomolecules and as energy sources. nih.gov The metabolism of amino acids primarily involves transamination and deamination reactions, which shuttle amino groups and carbon skeletons between different metabolic pools. youtube.com

The structure of 2-(Aminomethyl)pentanedioic acid, featuring both a carboxylic acid and an amino group, suggests it may be recognized by enzymes that process natural amino acids. The initial steps in the catabolism of most amino acids involve the removal of the α-amino group by aminotransferases, which transfer the amino group to α-ketoglutarate to form glutamate (B1630785). youtube.com This glutamate can then undergo oxidative deamination to release ammonia (B1221849) for excretion via the urea (B33335) cycle and regenerate α-ketoglutarate. youtube.com

Given its structure, this compound could potentially serve as a substrate for aminotransferases. Its interaction with these enzymes would depend on their substrate specificity. For instance, the metabolism of lysine (B10760008), an essential amino acid, begins with its condensation with α-ketoglutarate, a key step in its degradation pathway. nih.gov The structural elements of this compound may allow it to interact with enzymes involved in the metabolism of lysine or other amino acids with similar side chains.

Connections to Glutarate Metabolism and Associated Biochemical Pathways

The carbon skeleton of this compound is pentanedioic acid, commonly known as glutaric acid. Glutaric acid is a key intermediate in the metabolic pathways of the amino acids lysine and tryptophan. hmdb.ca Deficiencies in the enzymes involved in this pathway, such as glutaryl-CoA dehydrogenase, lead to the accumulation of glutaric acid and related metabolites, resulting in the metabolic disorder glutaric aciduria type I. hmdb.ca

The metabolism of lysine and tryptophan ultimately converges on the formation of glutaryl-CoA, which is then oxidatively decarboxylated to crotonyl-CoA. It is plausible that this compound could intersect with this pathway. It might be a substrate for the enzymes that process glutaric acid or its derivatives. Conversely, it could act as an inhibitor of these enzymes, potentially disrupting the normal degradation of lysine and tryptophan. The presence of the aminomethyl group could influence its recognition and processing by the relevant metabolic enzymes.

In Vitro Metabolic Stability and Degradation Pathway Profiling

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and is defined as its susceptibility to biotransformation. nih.gov In vitro methods are widely used in the early stages of research to estimate the metabolic fate of new chemical entities. nih.govnih.gov These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.gov The key parameters determined are the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo pharmacokinetic properties. nih.gov

Table 1: Key Parameters in In Vitro Metabolic Stability Assessment

| Parameter | Description | Significance |

| In Vitro Half-life (t½) | The time required for 50% of the compound to be metabolized in an in vitro system. | Indicates the rate of metabolic degradation. |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a compound, independent of blood flow. | Used to predict in vivo clearance and bioavailability. |

| Metabolite Identification | The process of identifying the chemical structures of the metabolites formed. | Reveals the primary degradation pathways. |

Mechanisms of Biochemical Transport and Cellular Uptake

The entry of small molecules like amino acids and their derivatives into cells is mediated by a diverse array of transport proteins. nih.gov These transporters are essential for nutrient uptake, waste removal, and maintaining cellular homeostasis. The cellular uptake of this compound is likely dependent on such protein carriers due to its charged nature at physiological pH, which would hinder passive diffusion across the cell membrane. mdpi.com

Given its structure as an amino acid derivative, transporters responsible for the uptake of amino acids are strong candidates for mediating its cellular entry. For example, transporters for GABA (gamma-aminobutyric acid), a structurally related neurotransmitter, or for other amino acids could potentially recognize and transport this compound. hmdb.ca Furthermore, the presence of two carboxyl groups suggests that it might also be a substrate for organic anion transporters (OATs), which are involved in the transport of dicarboxylic acids like glutarate. hmdb.ca

The specific transporters involved would determine the tissue distribution and cellular concentration of the compound. The process of cellular uptake is often an energy-dependent process, which can be confirmed by studies showing reduced uptake at low temperatures or in the presence of metabolic inhibitors. dovepress.com Competitive inhibition studies, where the uptake of the compound is measured in the presence of known transporter substrates, can help to identify the specific transport mechanisms. nih.govumich.edu

Preclinical Research in Biological Systems

In Vitro Cellular and Molecular Assays

Comprehensive searches did not yield specific studies on the effects of 2-(Aminomethyl)pentanedioic acid in the following in vitro assays:

In Vivo Animal Model Investigations

Modulation of Inflammatory and Immune Responses in Animal Models

There is no specific information available in the reviewed scientific literature regarding the modulation of inflammatory or immune responses by this compound in established animal models of inflammation, such as those involving carrageenan-induced edema or collagen-induced arthritis.

Investigations into Muscle Growth and Metabolism Regulation

No studies were identified that investigated the role of this compound in the regulation of muscle growth or metabolism. Research on its potential effects on pathways like AMP-activated protein kinase (AMPK) or on muscle protein synthesis in animal models has not been documented in the available literature.

Research in Diabetes Animal Models (Contextual)

There is no available research detailing the effects of this compound in animal models of diabetes, such as streptozotocin-induced or genetically diabetic models. Consequently, data on its impact on glucose homeostasis or insulin (B600854) secretion is not available.

Neuroprotective Effects in Animal Models of Stroke (e.g., Middle Cerebral Artery Occlusion)

While neuroprotection is a widely studied field, particularly concerning glutamate (B1630785) receptor modulation, no specific studies detailing the neuroprotective effects of this compound in animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model, were found. There is no data on its potential to reduce infarct volume or improve neurological outcomes post-ischemia.

Pharmacokinetic and Biodistribution Studies in Animal Models

Specific pharmacokinetic and biodistribution data for this compound in animal models are not available in the public literature.

Analysis of Absorption and Elimination Kinetics

No studies were found that analyzed the absorption and elimination kinetics of this compound. Therefore, key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance rates are unknown.

Quantitative Assessment of Tissue Distribution (e.g., Brain, Sciatic Nerve, Dorsal Root Ganglion)

There is no available data from animal studies on the quantitative tissue distribution of this compound. Information regarding its ability to cross the blood-brain barrier or its concentration in specific tissues like the brain, sciatic nerve, or dorsal root ganglion has not been documented.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating and measuring 2-(Aminomethyl)pentanedioic acid, particularly from biological or environmental samples. The polar nature of this amino acid derivative dictates the choice of specific chromatographic modes.

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Metabolite Profiling

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating highly polar compounds that are poorly retained in reversed-phase chromatography. uva.nl It is extensively used in metabolomics to profile a wide range of polar analytes, including amino acids and their derivatives. uva.nlnih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a less polar organic solvent, like acetonitrile (B52724), and a smaller amount of an aqueous buffer. uva.nlucsd.edu

For the analysis of compounds like this compound, a zwitterionic HILIC column (e.g., ZIC-HILIC or ZIC-cHILIC) often provides superior performance in terms of the number of detected metabolic features and peak shape compared to amide or bare silica (B1680970) columns. nih.gov The separation is typically achieved using a gradient elution, starting with a high concentration of acetonitrile and gradually increasing the aqueous component. ucsd.edu Coupling HILIC with mass spectrometry provides a powerful tool for both quantification and identification, offering high sensitivity and selectivity. nih.govucsd.edu

Table 1: Example HILIC-MS Parameters for Polar Metabolite Analysis

| Parameter | Setting |

| Chromatography | |

| Column Type | SeQuant ZIC-pHILIC (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM ammonium (B1175870) carbonate in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 80% B to 20% B over 15 min |

| Flow Rate | 300 µL/min |

| Column Temperature | 25 °C |

| Mass Spectrometry | |

| Instrument | Q-Exactive Orbitrap Mass Spectrometer |

| Ionization Mode | HESI (Heated Electrospray Ionization), Positive/Negative Switching |

| Full Scan (MS1) Resolution | 35,000 (at m/z 200) |

| Scan Mass Range | 70-1050 m/z |

| Capillary Temperature | 320 °C |

| This table presents typical starting conditions for HILIC-MS analysis of polar metabolites. ucsd.edu Optimization is often required for specific applications. |

Spectrometric and Spectroscopic Approaches for Structural and Mechanistic Analysis

Spectrometric and spectroscopic methods are indispensable for confirming the chemical structure of this compound, identifying its degradation products, and studying its dynamic behavior in solution.

Mass Spectrometry (MS and Tandem MS) for Structural Elucidation and Degradation Product Identification

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. With a molecular formula of C₆H₁₁NO₄, this compound has an exact mass of 161.069 g/mol . chemsrc.com In electrospray ionization (ESI), it can be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. In this technique, a specific ion (e.g., the [M+H]⁺ ion) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.gov For amino acids, common fragmentation pathways include the neutral loss of water (H₂O) and the loss of the carboxyl group (as COOH or CO + H₂O). nih.govlibretexts.org The fragmentation patterns of this compound would involve cleavages at the bonds adjacent to the carboxyl and amino groups, providing definitive structural confirmation and enabling the identification of metabolites or degradation products in complex mixtures. nih.govresearchgate.net

Table 2: Common Fragmentation Patterns in ESI-MS/MS of Amino Acids

| Precursor Ion | Fragmentation Type | Neutral Loss |

| [M+H]⁺ | Loss of water | H₂O |

| [M+H]⁺ | Loss of formic acid | H₂O + CO |

| [M+H]⁺ | Loss of ammonia (B1221849) | NH₃ |

| [M-H]⁻ | Loss of carbon dioxide | CO₂ |

| These are general fragmentation pathways observed for amino acids. nih.gov The specific fragments and their relative intensities for this compound would need to be determined experimentally. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Equilibrium Constant Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. auremn.org.br Both ¹H and ¹³C NMR spectra are used to identify the chemical environment of each hydrogen and carbon atom, respectively. mdpi.com For this compound, NMR can confirm the connectivity of atoms and provide insights into its three-dimensional structure or conformation. mdpi.com

By analyzing NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to determine the preferred conformation of the molecule in different solvents. auremn.org.brnih.govresearchgate.net The Nuclear Overhauser Effect, for instance, can identify protons that are close to each other in space, even if they are not directly connected by chemical bonds. mdpi.comnih.gov Furthermore, NMR titrations, where spectra are acquired at different pH values, can be used to determine the pKa values (a measure of acidity) of the carboxylic acid and amino groups, which are crucial equilibrium constants governing the molecule's charge state in solution. researchgate.net

Electrochemical and Potentiometric Methods for Ion Interaction Studies

The carboxylic acid and amino functional groups in this compound can interact with metal ions, forming coordination complexes. Electrochemical and potentiometric methods are well-suited to study these interactions.

Potentiometric titration is a classic method used to determine the stability constants of metal-ligand complexes. nih.gov In a typical experiment, the pH of a solution containing the metal ion and the ligand (in this case, this compound) is monitored as a titrant (a strong base) is added. The resulting titration curve can be analyzed to determine the stoichiometry and stability of the complexes formed. nih.gov While direct electrochemical oxidation or reduction of this compound may be challenging due to the lack of easily oxidizable or reducible groups, its complexation with electroactive metal ions could be studied using techniques like cyclic voltammetry. nih.gov The binding of the ligand to the metal ion would likely cause a shift in the metal's redox potential, providing information about the interaction.

Chemical Derivatization Strategies for Enhanced Analytical Detection

The analysis of this compound, a compound of significant interest in various research fields, presents analytical challenges due to its inherent chemical properties. Its polar nature, high water solubility, and low volatility make direct analysis by common chromatographic techniques such as gas chromatography (GC) difficult and can complicate separation in liquid chromatography (LC). waters.comnih.gov To overcome these limitations, chemical derivatization is a widely employed strategy. This process involves chemically modifying the analyte to create a new compound, or derivative, with properties more suitable for analytical detection, such as increased volatility, improved chromatographic behavior, or enhanced detectability. sigmaaldrich.comrestek.com

For this compound, derivatization primarily targets the active hydrogens on its amino and carboxylic acid functional groups. sigmaaldrich.comresearchgate.net The two main strategies employed are silylation, predominantly for GC analysis, and acylation or related reactions for LC analysis.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)

Silylation is a common derivatization technique that replaces active hydrogen atoms with a nonpolar trimethylsilyl (B98337) (TMS) or a bulkier tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com This process significantly increases the volatility of polar compounds like this compound, making them amenable to GC analysis. The resulting derivatives are also typically less polar and more thermally stable, which reduces the potential for degradation in the hot GC injector or on the column. sigmaaldrich.com

Common silylating reagents include:

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A versatile and powerful silylating agent that reacts with a wide range of functional groups. sigmaaldrich.com The reaction with this compound would involve the attachment of TMS groups to both the amine and carboxylic acid moieties. For quantitative analysis, the use of a catalyst is often recommended to ensure the reaction goes to completion. sigmaaldrich.com

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are notably more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.comnih.gov This increased stability is advantageous for complex sample matrices where the presence of water can hinder derivatization efficiency. sigmaaldrich.com

Trifluoroacetic anhydride (B1165640) (TFAA): Often used in combination with other reagents like heptafluorobutanol (HFB), TFAA can be used to derivatize this compound. The resulting derivatives are sufficiently volatile for GC-MS analysis. nih.gov One study optimized this method for water samples, achieving a limit of quantification of 0.05 µg/L. nih.gov

The derivatization process for GC-MS typically involves mixing the dried sample extract with the silylating reagent and heating the mixture to ensure a complete reaction before injection into the GC-MS system. sigmaaldrich.com

Derivatization for High-Performance Liquid Chromatography (HPLC)

For analysis by HPLC, particularly with fluorescence or UV-Vis detection, derivatization is employed to attach a chromophoric or fluorophoric tag to the this compound molecule. This enhances detection sensitivity and selectivity. waters.comresearchgate.net

Key derivatization reagents for LC analysis include:

9-Fluorenylmethyl chloroformate (FMOC-Cl): This is the most common pre-column derivatization reagent for the analysis of this compound. waters.com The reaction occurs under alkaline conditions, where FMOC-Cl reacts with the primary amino group of the molecule. researchgate.net The resulting FMOC-derivative is highly fluorescent, allowing for very low detection limits. waters.comnih.gov This method is robust and has been successfully applied to various sample types, including water and biological matrices. waters.comacs.org

p-Toluenesulfonyl chloride (Tos-Cl): This reagent can be used for pre-column derivatization, creating a derivative that can be detected by a photodiode array (PDA) detector. nih.gov One method involved mixing the sample with a phosphate (B84403) buffer and the Tos-Cl solution, followed by heating. This approach was successfully used to determine this compound in food samples with a limit of detection of 0.021 µg/g. nih.gov

4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent is used for pre-column derivatization to form a fluorescent product, enabling sensitive detection by liquid chromatography with a fluorescence detector. researchgate.net A method using in-situ derivatization with NBD-Cl at 60°C achieved a quantification limit of 0.1 µg/L for this compound in water. researchgate.net

The selection of a derivatization strategy depends on the analytical instrumentation available, the sample matrix, and the required sensitivity of the assay. Both silylation for GC-MS and tagging with reagents like FMOC-Cl for HPLC-FLD/MS have proven to be effective and reliable methods for the quantitative analysis of this compound in research settings.

Table 1: Comparison of Derivatization Methods for this compound Analysis

| Derivatization Reagent | Analytical Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Sample Matrix | Reference |

| Trifluoroacetic anhydride (TFAA)/HFB | GC-MS/MS | LOQ: 0.05 µg/L | Water | nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-FLD | LOD: 0.4 ng/mL (0.4 µg/L) | Aqueous solutions from soil | nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-FLD/DAD | LOD (FLD): 0.004 mg/L (4 µg/L) | Water | researchgate.net |

| p-Toluenesulfonyl chloride (Tos-Cl) | HPLC-PDA | LOD: 0.021 µg/g | Food Samples | nih.gov |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | LC-FLD | LOQ: 0.1 µg/L | Water | researchgate.net |

Computational and Theoretical Research

Molecular Dynamics (MD) Simulations for Ligand-Target Binding Kinetics

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as 2-(Aminomethyl)pentanedioic acid, and its biological target. These simulations model the movement of atoms and molecules over time, providing a detailed view of the binding process and the stability of the resulting complex. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of such simulations can be understood through studies of analogous compounds like glutamate (B1630785).

MD simulations can elucidate the conformational changes that both the ligand and the target protein undergo upon binding. For a molecule like this compound, which possesses a flexible backbone, these simulations can reveal the preferred binding conformations and the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-target complex.

The kinetics of ligand binding, including the association (k_on) and dissociation (k_off) rate constants, can be estimated from advanced MD simulation techniques. These parameters are crucial in understanding the duration of a ligand's effect on its target. For instance, a slow dissociation rate often correlates with a prolonged biological effect.

Table 1: Illustrative MD Simulation Parameters for a Ligand-Target System

| Parameter | Description | Typical Value/Range |

| Force Field | A set of parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | The model used to represent water molecules in the simulation. | TIP3P, SPC/E |

| Simulation Time | The total time duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in virtual screening and in rationalizing the binding mode of a molecule like this compound. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and then scoring these conformations based on their predicted binding affinity.

The scoring functions used in molecular docking are designed to estimate the free energy of binding. A lower score typically indicates a more favorable binding interaction. For this compound, docking studies could be employed to predict its binding pose within the active site of a receptor, such as a GABA or glutamate receptor, and to estimate its binding affinity relative to other known ligands.

The accuracy of binding affinity prediction can be influenced by several factors, including the quality of the crystal structure of the target protein, the flexibility of both the ligand and the protein, and the treatment of solvent effects.

Table 2: Representative Molecular Docking Results for a GABA Analog

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| GABA Analog A | GABA-A Receptor | -8.5 | Arg120, Glu155, Tyr205 |

| GABA Analog B | GABA-A Receptor | -7.9 | Arg120, Ser156, Tyr205 |

| GABA Analog C | GABA-A Receptor | -9.2 | Arg120, Glu155, Phe200 |

Application of Artificial Intelligence-Driven Parameter Optimization (e.g., for Membrane Permeability)

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to optimize various molecular properties, including membrane permeability. For a compound like this compound, predicting its ability to cross cell membranes is crucial for understanding its potential bioavailability.

For this compound, an AI model could predict its membrane permeability and suggest chemical modifications that might enhance this property. This approach can significantly accelerate the drug discovery process by prioritizing compounds with favorable pharmacokinetic profiles.

Table 3: Physicochemical Descriptors Relevant to Membrane Permeability for this compound Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |

| Glutamic Acid | 147.13 | -3.67 | 83.55 | 3 | 4 |

| GABA | 103.12 | -3.19 | 63.32 | 2 | 2 |

| This compound | 161.16 | -1.3 (estimated) | 103.6 | 3 | 4 |

Quantum Chemical Calculations for Mechanistic Insights and Acid-Base Equilibria

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of the electronic structure and reactivity of molecules. For this compound, these methods can be used to investigate reaction mechanisms and to predict its acid-base properties.

These calculations can determine the pKa values of the acidic and basic functional groups within the molecule. For this compound, this would involve calculating the energies of the different protonation states of its two carboxylic acid groups and its amino group. The pKa values are critical for understanding the charge state of the molecule at physiological pH, which in turn influences its interactions with biological targets and its membrane permeability.

Furthermore, quantum chemical calculations can be used to model reaction pathways, such as the cyclization of this compound to form a lactam upon heating, a reaction that has been observed experimentally Current time information in Edmonton, CA.. These calculations can elucidate the transition state structures and activation energies, providing a deeper understanding of the reaction mechanism.

Table 4: Calculated pKa Values for a Dicarboxylic Amino Acid

| Functional Group | Calculated pKa |

| α-Carboxylic Acid | ~2.2 |

| γ-Carboxylic Acid | ~4.3 |

| α-Amino Group | ~9.7 |

Research on Derivatives and Analogues of 2 Aminomethyl Pentanedioic Acid

Glutamate (B1630785) Carboxypeptidase II (GCP-II) Inhibitor Analogues (e.g., 2-Phosphonomethyl Pentanedioic Acid)

Glutamate Carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a metallopeptidase that is extensively expressed in the human brain and prostate. researchgate.net The enzyme's inhibition is a therapeutic strategy for neurologic disorders associated with glutamate excitotoxicity and for the imaging and treatment of prostate cancer. unifi.itavcr.cz Analogues of 2-(Aminomethyl)pentanedioic acid have been pivotal in developing potent GCP-II inhibitors.

A prime example is 2-Phosphonomethyl pentanedioic acid (2-PMPA) , a highly potent and selective competitive inhibitor of GCP-II. nih.gov The design of 2-PMPA incorporates the pentanedioic acid moiety to interact with the glutamate recognition site of the enzyme, while the phosphonate group chelates the zinc ions within the active site. unifi.itnih.gov This structural design results in exceptional inhibitory potency. nih.gov

Research Findings:

Potency and Selectivity: 2-PMPA is one of the most potent known inhibitors of GCP-II, with reported Ki values as low as 0.3 nM and IC50 values in the picomolar range (300 pM). acs.orgnih.gov It demonstrates high selectivity, showing no significant activity at over 100 other receptors and enzymes. nih.gov

Therapeutic Potential: In preclinical models, 2-PMPA has shown neuroprotective and analgesic efficacy in various conditions, including neuropathic pain, stroke, and traumatic brain injury. acs.orgnih.gov Its ability to reduce glutamate levels by inhibiting the hydrolysis of N-acetylaspartylglutamate (NAAG) is central to its neuroprotective effects. nih.gov

Pharmacokinetic Challenges: A significant hurdle for the clinical application of 2-PMPA is its high polarity due to the presence of two carboxylate groups and a phosphonate group. acs.org This polarity leads to poor oral bioavailability (<1%) and limited brain penetration, which hampers its therapeutic utility. nih.govnih.gov

Prodrug Strategies: To overcome these limitations, researchers have developed various prodrugs of 2-PMPA. By masking the polar acidic groups with moieties like pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC), the lipophilicity of the compound is increased, enhancing its potential for oral absorption. acs.orgnih.gov For instance, the tris-POC-2-PMPA prodrug demonstrated excellent release of the parent compound after oral administration in animal studies. researchgate.net Another prodrug, JHU-2545, was synthesized to improve the delivery of 2-PMPA to non-malignant tissues. researchgate.net

| Compound | Target | Inhibitory Potency | Key Research Finding |

|---|---|---|---|

| 2-Phosphonomethyl pentanedioic acid (2-PMPA) | Glutamate Carboxypeptidase II (GCP-II) | Ki = 0.3 nM acs.org / IC50 = 300 pM researchgate.netnih.gov | Highly potent and selective inhibitor with neuroprotective effects, but limited by poor oral bioavailability. acs.orgnih.gov |

| 2-(3-mercaptopropyl) pentanedioic acid (2-MPPA) | Glutamate Carboxypeptidase II (GCP-II) | Potent inhibitor | A thiol-based inhibitor that is effective in preclinical models and was the first GCP-II inhibitor administered to humans. avcr.czacs.org |

| tris-POC-2-PMPA | Prodrug of 2-PMPA | N/A | Designed to mask polar groups of 2-PMPA, leading to excellent release of the active compound following oral administration. researchgate.net |

Folate Analogues and Antimetabolite Derivatives

Folate analogues, or antifolates, are a class of drugs that interfere with the metabolic pathways of folic acid. By inhibiting critical enzymes, they disrupt the synthesis of DNA and RNA, thereby halting cell proliferation. Many of these compounds incorporate a pentanedioic acid (glutamic acid) moiety, making them structurally related to derivatives of this compound.

Methotrexate (MTX) , chemically (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid, is a classic example. nih.gov It acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for regenerating tetrahydrofolate, a key cofactor in purine and pyrimidine synthesis. nih.gov

Pemetrexed , another important antifolate, also features a pentanedioic acid group in its structure. nih.govmdpi.com These compounds are used extensively as antineoplastic agents in cancer chemotherapy. nih.gov

Research Findings:

Enzyme Inhibition: Folate analogues like methotrexate are potent inhibitors of dihydrofolate reductase. nih.gov Some analogues have also been found to inhibit folylpolyglutamate synthetase, another key enzyme in folate metabolism. nih.gov

Structure-Activity Relationship: The pentanedioic acid portion of these molecules is crucial for their activity, mimicking the glutamic acid tail of natural folates and enabling binding to the active sites of target enzymes. Research has shown that modifying the length of the amino acid chain can alter the potency of enzyme inhibition. nih.gov

Therapeutic Applications: These compounds are used in the treatment of various cancers, including leukemia, lung cancer, and mesothelioma, as well as autoimmune diseases like rheumatoid arthritis. nih.govnih.gov

| Compound | Class | Primary Target Enzyme | Therapeutic Use |

|---|---|---|---|

| Methotrexate | Folate Analogue / Antimetabolite | Dihydrofolate Reductase (DHFR). nih.gov | Antineoplastic, Antirheumatic. nih.gov |

| Pemetrexed | Folate Analogue / Antimetabolite | Multiple folate-dependent enzymes. nih.gov | Antineoplastic (e.g., lung cancer). nih.govmdpi.com |

| Lometrexol | Folate Analogue / Antimetabolite | Glycinamide ribonucleotide formyltransferase (GARFT). nih.gov | Antineoplastic. nih.gov |

Peptide Conjugates and Dipeptide Derivatives (e.g., Ala-Glu-OH)

Dipeptides and peptide conjugates are molecules formed by linking two or more amino acids. Derivatives of 2-aminopentanedioic acid (glutamic acid) are common components of these structures.

L-alanyl-L-glutamic acid (Ala-Glu-OH) is a dipeptide consisting of alanine and glutamic acid. chemsrc.com Such dipeptides are used in various biochemical and nutritional applications. They can serve as building blocks for larger peptides and are studied for their roles in cellular metabolism and protein synthesis. biosynth.comchemimpex.com

Research Findings:

Biochemical Utility: Dipeptides like Ala-Glu-OH are utilized in research to investigate peptide transport mechanisms in cells and to study the activity of enzymes involved in protein metabolism. chemimpex.commedchemexpress.com

Nutritional Supplements: In the field of nutrition, dipeptides are sometimes favored over free amino acids in formulations due to potentially enhanced stability and absorption. For example, alanyl-glutamine, a related dipeptide, has been shown to enhance the in vitro development of embryos. chemsrc.commedchemexpress.com

Peptide Synthesis: These compounds are fundamental starting materials in peptide synthesis, which is critical for the development of new therapeutic peptides and drugs. chemimpex.com

Functionalized Pentanoic Acid Derivatives with Modified Biological Activities

The pentanoic acid framework, central to this compound, has been functionalized in various ways to create derivatives with novel biological activities. By attaching different chemical groups, researchers can modulate the compound's properties to target specific biological pathways or cell types.

Research Findings:

Anticancer Activity: Studies have explored phenyl/naphthylacetyl pentanoic acid derivatives as potential anticancer agents. tandfonline.com Certain compounds in this class have demonstrated cytotoxicity against leukemia cell lines. tandfonline.comresearchgate.net Their proposed mechanism involves the dual inhibition of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), enzymes that can be overexpressed in cancer cells. tandfonline.comresearchgate.net

Antiviral Agents: Butanoic acid, a shorter-chain carboxylic acid, and its derivatives have been investigated for their potential as antiviral agents. biointerfaceresearch.com This line of research suggests that modifying simple carboxylic acid structures can lead to compounds with significant bioactivity.

Metabolite Identification: In the study of synthetic cannabinoids, pentanoic acid derivatives have been identified as major metabolites. For instance, the metabolism of 5F-AB-PINACA often results in the formation of a pentanoic acid metabolite through oxidative defluorination. nih.gov

Thermal Stability and Cyclization Products of Aminomethyl Dicarboxylic Acids

The thermal behavior of aminomethyl dicarboxylic acids, including this compound, has been investigated to understand their stability and degradation pathways. A common reaction upon heating is intramolecular cyclization.

Research Findings:

Lactam Formation: When heated, this compound undergoes a cyclization reaction involving the loss of a water molecule to form a stable six-membered ring lactam (a cyclic amide). researchgate.net A similar reaction occurs with 2-(aminomethyl)butanedioic acid, which forms a five-membered lactam. researchgate.net

Influence of Chain Length: This cyclization is dependent on the length of the dicarboxylic acid chain. Studies have shown that while the butanedioic and pentanedioic acid derivatives readily cyclize, longer-chain analogues such as 2-(aminomethyl)hexanedioic acid and 2-(aminomethyl)heptanedioic acid tend to decompose upon heating without forming a lactam. researchgate.net This is likely due to the increased steric strain and unfavorable ring conformation of the larger potential cyclic products. This process of intramolecular cyclization is a key consideration in the design of prodrugs, where cyclization can be a mechanism for activating a therapeutic agent under physiological conditions. mdpi.com

Emerging Research Avenues and Future Perspectives for 2 Aminomethyl Pentanedioic Acid

Exploration of Novel Biological Targets and Therapeutic Applications

The primary biological target identified for 2-(Aminomethyl)pentanedioic acid is Glutamate (B1630785) Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). jhu.edunih.gov The principal function of GCPII in the central nervous system is the hydrolysis of the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate. nih.gov

The inhibition of GCPII presents a dual mechanism for therapeutic intervention. Firstly, it curtails the production of glutamate, an excitatory neurotransmitter whose excess is implicated in excitotoxic neuronal damage seen in a variety of neurological conditions. nih.gov Secondly, by preventing the breakdown of NAAG, it increases the concentration of this neuropeptide, which itself has neuroprotective properties, partly through its action as an agonist at the metabotropic glutamate receptor 3 (mGluR3). nih.govnih.gov

This mechanism forms the basis for exploring the therapeutic potential of GCPII inhibitors like this compound in a range of disorders. Future research is anticipated to rigorously evaluate its efficacy in preclinical models of conditions where excess glutamate or neuroinflammation is a key pathological feature.

Potential Therapeutic Areas for Investigation:

Acute Neurological Insults: Conditions such as stroke and traumatic brain injury, where excitotoxicity is a primary driver of secondary damage. jhu.edunih.gov

Neurodegenerative Diseases: Disorders like amyotrophic lateral sclerosis (ALS) where glutamatergic dysregulation contributes to neuronal death. jhu.edunih.gov

Neuropathic Pain and Inflammatory Disorders: Chronic pain states and conditions like inflammatory bowel disease where GCPII is implicated. jhu.edu

Prostate Cancer: GCPII is also known as prostate-specific membrane antigen (PSMA) and is highly overexpressed in prostate cancer, making it a target for both diagnosis and therapy. nih.govnih.gov

Future investigations will likely focus on confirming the potency and selectivity of this compound for GCPII and validating its therapeutic effects in relevant animal models of these diseases.

Development of Innovative Synthetic and Biocatalytic Strategies

The synthesis of structurally complex, stereochemically pure non-canonical amino acids like this compound is a key challenge. While traditional chemical synthesis routes exist, future perspectives are increasingly focused on innovative and sustainable methods, particularly biocatalysis and chemoenzymatic strategies.

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional stereo- and regioselectivity under mild conditions. nih.govacs.org Emerging research in synthetic biology and enzyme engineering is rapidly expanding the toolkit of available biocatalysts. nih.govchemrxiv.orgchemrxiv.org

Future Synthetic and Biocatalytic Approaches:

Enzyme Engineering: Directed evolution and rational design could be used to engineer enzymes, such as transaminases or lyases, to specifically recognize precursors of this compound and catalyze its asymmetric synthesis. nih.govacs.org This would ensure the production of the desired enantiomer, which is critical for pharmacological activity.

Chemoenzymatic Routes: A combination of conventional chemical steps with enzymatic transformations could offer the most efficient pathway. For example, a chemical synthesis could produce a key intermediate that is then stereoselectively converted to the final product by an enzyme.

Flow Chemistry: Integrating biocatalytic steps into continuous flow systems could enable scalable, efficient, and automated production of the compound, moving away from traditional batch processing.

The development of such innovative strategies will be crucial for producing this compound and its derivatives economically and sustainably for further research and potential clinical development.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To fully comprehend the biological impact of this compound, future research must move beyond single-target analysis and embrace a systems-level perspective. The integration of multi-omics data—including genomics, proteomics, metabolomics, and lipidomics—offers a powerful approach to achieve this. mdpi.com While no dedicated multi-omics studies have been published for this compound, research on GCPII-deficient mouse models provides a blueprint for future work. nih.govacs.orgnih.gov

By treating cell lines or animal models with this compound, researchers can generate a comprehensive snapshot of its molecular effects.

Potential Multi-Omics Research Strategies:

Metabolomics: This can provide a detailed profile of the metabolic changes induced by the compound. It would confirm the expected increase in NAAG and decrease in glutamate but could also uncover unexpected effects on other metabolic pathways, providing insights into efficacy and potential off-target effects. nih.gov

Proteomics: This approach can identify changes in the expression levels of hundreds or thousands of proteins following treatment. This could reveal the downstream signaling pathways modulated by GCPII inhibition and help to understand the long-term cellular adaptations to the compound.

Lipidomics: As demonstrated in GCPII-deficient mice, inhibiting this enzyme can lead to changes in the brain's lipid composition, particularly in molecules related to myelin. nih.gov Lipidomic analysis could thus shed light on the compound's effects on neuronal structure and integrity.

Integrating these datasets can build a comprehensive molecular network of the compound's action, helping to predict its physiological consequences, identify novel biomarkers of its activity, and provide a deeper understanding of its mechanism of action. acs.org

Advanced Predictive Modeling for Compound Efficacy and Selectivity

The design and optimization of enzyme inhibitors are now heavily reliant on advanced computational and predictive modeling techniques. Given that the high-resolution crystal structure of human GCPII is available, these in silico methods are poised to play a pivotal role in the future development of this compound and its analogues. nih.govnih.govresearchgate.net

The active site of GCPII is well-characterized, featuring a binuclear zinc center crucial for catalysis and distinct S1 and S1' pockets that determine substrate and inhibitor specificity. nih.govnih.gov The S1' pocket is particularly important, as it accommodates the glutamate moiety common to both the natural substrate (NAAG) and many potent inhibitors. nih.gov

Future Directions in Predictive Modeling:

Molecular Docking: Future studies will employ sophisticated docking algorithms to precisely model the binding of this compound within the GCPII active site. This can predict binding affinity and reveal key interactions that can be enhanced to improve potency.

Pharmacophore Modeling: By analyzing the structural features of known potent GCPII inhibitors, computational chemists can build pharmacophore models. acs.org These models serve as 3D electronic templates that can be used to screen large virtual libraries for novel scaffolds or to guide the modification of this compound to improve its properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will be essential for building mathematical models that correlate the structural features of a series of analogues with their inhibitory activity. This can guide medicinal chemistry efforts by predicting the potency of yet-unsynthesized compounds.

ADME Prediction: A significant challenge for GCPII inhibitors is achieving favorable pharmacokinetic properties, particularly brain penetration. jhu.edu Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) will be critical in designing derivatives of this compound with improved drug-like characteristics. acs.org

These computational approaches will accelerate the discovery-optimization cycle, enabling a more rational, cost-effective design of next-generation inhibitors based on the this compound scaffold.

Utility as Chemical Biology Tools and Research Probes

Beyond its direct therapeutic potential, this compound represents a valuable scaffold for the creation of chemical biology tools to interrogate the function and regulation of GCPII. Small molecule inhibitors are frequently adapted into sophisticated research probes to study their protein targets in complex biological systems.

The development of such tools based on this compound would be a significant research avenue. This involves chemically modifying the core structure to incorporate various functional tags without compromising its binding affinity for GCPII.

Potential Applications as a Research Tool:

Affinity Probes: Attaching a biotin (B1667282) tag to the molecule would allow for the affinity purification of GCPII and its associated binding partners from cell lysates, helping to uncover novel protein-protein interactions.

Imaging Agents: Conjugating a fluorophore (e.g., ATTO488) to the inhibitor scaffold would create a fluorescent probe. ximbio.com This could be used in techniques like confocal microscopy to visualize the subcellular localization of GCPII in real-time within living cells, tracking its movement and expression changes in response to various stimuli.

Radiolabeled Tracers: Synthesizing a version of this compound containing a radionuclide (e.g., Carbon-11 or Fluorine-18) would enable its use in Positron Emission Tomography (PET) imaging. This would allow for the non-invasive quantification and visualization of GCPII levels in the living brain or in tumors, serving as a powerful diagnostic tool or a method to confirm target engagement during drug development.

By developing these molecular tools, researchers can gain deeper insights into the biology of GCPII, validating it as a therapeutic target and facilitating the development of drugs that modulate its activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)pentanedioic acid, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling using reagents like dicyclohexylcarbodiimide (DCC) or EDC, followed by hydrogenation with palladium on carbon (Pd/C) under hydrogen gas. Purification often employs column chromatography with solvents such as ethyl acetate or methanol. Critical parameters include pH control during coupling (e.g., using triethylamine) and temperature optimization during hydrogenation (typically 25–50°C) to avoid over-reduction .

Q. How is amino acid analysis performed to determine the composition and purity of this compound?

- Methodological Answer : Hydrolyze the compound using 6M HCl at 110°C for 24 hours to break peptide bonds. Derivatize the free amino acids with reagents like dansyl chloride or o-phthalaldehyde, followed by reverse-phase HPLC with UV (220 nm) or fluorescence detection. Calibration curves using standard amino acids (e.g., glutamic acid) ensure quantification. This method aligns with pharmacopeial guidelines for biotechnology-derived articles .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include solubility (polar solvents like water or methanol), pKa values (carboxylic acid groups ~2.1 and 4.3, amino group ~9.8), and stability under acidic/basic conditions. Use UV-Vis spectroscopy to monitor degradation at 260 nm. TPSA (Topological Polar Surface Area) calculations (~120 Ų) predict membrane permeability, relevant for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting HPLC vs. NMR results) for this compound?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- HPLC-MS : Confirm molecular weight and fragmentation patterns.

- 2D-NMR (COSY, HSQC) : Assign proton and carbon environments to detect stereochemical impurities.

- Amino Acid Analysis : Compare hydrolyzed samples to synthetic standards to rule out degradation. Contradictions often arise from incomplete hydrolysis or residual solvents, which can be mitigated via rigorous sample preparation .

Q. What strategies are effective in characterizing and mitigating by-products during large-scale synthesis?

- Methodological Answer : Use LC-MS to identify common impurities (e.g., dimerization products or incomplete coupling intermediates). Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of amine to carboxylic acid) and employ scavengers like resin-bound isocyanates to trap excess reagents. Reference standards for known impurities (e.g., pemetrexed-related compounds) aid in quantification .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID) against target proteins (e.g., glutamate receptors). Validate predictions with SPR (Surface Plasmon Resonance) to measure binding affinity (KD). MD (Molecular Dynamics) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What enzymatic pathways degrade this compound in environmental or metabolic studies?

- Methodological Answer : Incubate the compound with liver microsomes or soil extracts. Analyze metabolites via GC-MS after derivatization (e.g., silylation). Key degradants include glutaric acid and methylamine derivatives. For environmental persistence, use OECD 301B biodegradation tests with activated sludge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.